(S)-cyclopropyl(naphthalen-1-yl)methanamine
CAS No.:
Cat. No.: VC15976886
Molecular Formula: C14H15N
Molecular Weight: 197.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15N |
|---|---|
| Molecular Weight | 197.27 g/mol |
| IUPAC Name | (S)-cyclopropyl(naphthalen-1-yl)methanamine |
| Standard InChI | InChI=1S/C14H15N/c15-14(11-8-9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14H,8-9,15H2/t14-/m0/s1 |
| Standard InChI Key | JBORQMMLVDXKRU-AWEZNQCLSA-N |
| Isomeric SMILES | C1CC1[C@@H](C2=CC=CC3=CC=CC=C32)N |
| Canonical SMILES | C1CC1C(C2=CC=CC3=CC=CC=C32)N |
Introduction
Chemical Structure and Stereochemical Significance
The molecular structure of (S)-cyclopropyl(naphthalen-1-yl)methanamine consists of a naphthalen-1-yl group (a fused bicyclic aromatic system) attached to a methanamine moiety. The amine-bearing carbon is further substituted with a cyclopropyl ring, introducing significant steric and electronic effects. The (S)-configuration refers to the spatial arrangement around this chiral center, which is critical for its biological activity and intermolecular interactions .
Table 1: Key Structural and Stereochemical Properties
Synthesis and Manufacturing Processes
The synthesis of (S)-cyclopropyl(naphthalen-1-yl)methanamine involves strategic bond formation between the naphthalene and cyclopropyl-methanamine groups. While direct methods are sparingly documented, analogous pathways for related naphthalenemethanamines provide insights.
Key Synthetic Routes
A patent (WO2004080945A1) describes the preparation of N-methyl-1-naphthalenemethanamine, a structural analog, via alkylation of 1-chloromethylnaphthalene with N-methylformamide in the presence of a phase transfer catalyst . Adapting this method, the cyclopropyl variant could be synthesized by substituting N-methylformamide with a cyclopropylamine derivative.
Proposed Pathway:
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Alkylation: React 1-chloromethylnaphthalene with cyclopropylamine under phase-transfer conditions.
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Chiral Resolution: Use enantioselective catalysis or chiral auxiliaries to isolate the (S)-enantiomer.
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Salt Formation: Treat the free base with HCl to yield the hydrochloride salt .
Physical and Chemical Properties
The compound’s physicochemical profile is critical for its handling and application in drug discovery.
Table 2: Physicochemical Data
The hydrochloride salt’s higher melting point and improved stability make it preferable for pharmaceutical formulations .
Applications in Medicinal Chemistry
(S)-Cyclopropyl(naphthalen-1-yl)methanamine serves as an intermediate in synthesizing antifungal and antibacterial agents. Its structural similarity to terbinafine precursors (e.g., N-methyl-1-naphthalenemethanamine) suggests potential utility in antifungal drug development .
Mechanism of Action in Antifungal Agents
Terbinafine, a fungicidal agent, inhibits squalene epoxidase. The naphthalene moiety in (S)-cyclopropyl(naphthalen-1-yl)methanamine may similarly interact with fungal enzyme pockets, while the cyclopropyl group could modulate lipophilicity and bioavailability .
Analytical Characterization
Advanced techniques are employed to confirm structure and enantiopurity:
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NMR Spectroscopy: Assigns proton environments, confirming cyclopropyl and naphthalene integration .
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Chiral HPLC: Resolves (S)- and (R)-enantiomers, ensuring stereochemical purity .
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Mass Spectrometry: Verifies molecular weight (e.g., 197.28 for free base) .
Future Directions and Research Gaps
While the hydrochloride salt’s properties are well-documented , further studies are needed to:
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Optimize asymmetric synthesis for the (S)-enantiomer.
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Evaluate bioactivity against fungal and bacterial strains.
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Assess pharmacokinetic profiles in preclinical models.
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